molecular formula C22H17N5O6 B13373932 N'~1~,N'~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide

N'~1~,N'~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide

Cat. No.: B13373932
M. Wt: 447.4 g/mol
InChI Key: YPOBNHGMTZBNAK-QFHCXKJNSA-N
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Description

N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-nitroisophthalohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple donor atoms (oxygen and nitrogen) in the molecule, which can coordinate with metal ions. The compound’s bioactivity, such as antimicrobial and antioxidant properties, is likely due to its ability to interact with biological macromolecules and disrupt their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~3~-bis(2-hydroxybenzylidene)malonohydrazide
  • N’~1~,N’~3~-bis(2-ethoxybenzylidene)malonohydrazide
  • N’~1~,N’~3~-bis(2-(allyloxy)benzylidene)malonohydrazide

Uniqueness

N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the nitro group and may have different properties and applications.

Properties

Molecular Formula

C22H17N5O6

Molecular Weight

447.4 g/mol

IUPAC Name

1-N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C22H17N5O6/c28-19-7-3-1-5-14(19)12-23-25-21(30)16-9-17(11-18(10-16)27(32)33)22(31)26-24-13-15-6-2-4-8-20(15)29/h1-13,28-29H,(H,25,30)(H,26,31)/b23-12-,24-13+

InChI Key

YPOBNHGMTZBNAK-QFHCXKJNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N/N=C\C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O

Origin of Product

United States

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